4-Cumylphenol

Übersicht

Beschreibung

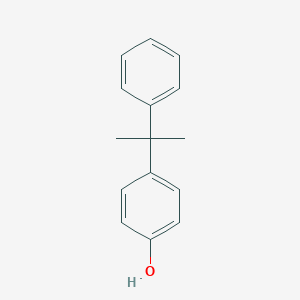

p-Cumylphenol: ist eine organische Verbindung, die zur Klasse der Diphenylmethane gehört. Sie zeichnet sich durch eine Phenolgruppe aus, die in para-Stellung mit einer Cumylgruppe substituiert ist. Die chemische Formel von p-Cumylphenol lautet C15H16O, und es ist bekannt für seine Anwendungen in verschiedenen industriellen und wissenschaftlichen Bereichen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: p-Cumylphenol wird typischerweise durch Reaktion von Phenol mit α-Methylstyrol in Gegenwart eines sauren Katalysators synthetisiert. Die Reaktion wird bei Temperaturen von 30 °C bis 200 °C durchgeführt. Häufig verwendete Katalysatoren sind anorganische feste Säuren wie aktivierter Ton .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Herstellung von p-Cumylphenol unter Verwendung von Phenol und α-Methylstyrol mit einem sauren Katalysator. Das Reaktionsgemisch wird dann unter Einführung eines Inertgases wie Stickstoff oder Wasserdampf destilliert, um hochreines p-Cumylphenol zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen: p-Cumylphenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in seinen entsprechenden Alkohol umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nitrierungsmittel werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone

Reduktion: Alkohole

Substitution: Halogenierte oder nitrierte Derivate

Wissenschaftliche Forschungsanwendungen

p-Cumylphenol hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Untersucht auf seine potenziellen antimikrobiellen Eigenschaften.

Medizin: Untersucht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung.

Industrie: Wird bei der Herstellung von Klebstoffen, Harzen und Tensiden eingesetzt

Wirkmechanismus

Der Wirkmechanismus von p-Cumylphenol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie dem östrogenverwandten Rezeptor Gamma. Es entfaltet seine Wirkungen, indem es an diese Rezeptoren bindet und ihre Aktivität moduliert. Diese Wechselwirkung kann verschiedene biologische Pfade und Prozesse beeinflussen .

Analyse Chemischer Reaktionen

Types of Reactions: p-Cumylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Phenolic Resins Production

4-Cumylphenol is primarily used in the synthesis of phenolic resins, which are vital in the manufacturing of adhesives, coatings, and composite materials. These resins exhibit excellent thermal stability and chemical resistance, making them suitable for applications in the electronics industry and automotive components .

Wood Preservation

Research indicates that this compound serves as an effective wood preservative. It demonstrates significant antifungal properties, inhibiting mold growth on treated wood products. A study revealed that when incorporated into soy-based adhesives at concentrations between 1.5% to 2.0%, it effectively enhanced mildew resistance . This application is crucial for extending the lifespan of wood products in construction and furniture manufacturing.

Agricultural Applications

Fungicide and Antiseptic Agent

this compound has been identified as a potent fungicide. It has been utilized to improve the mildew resistance of agricultural products such as soy meal by disrupting the cellular structure of fungi. The compound's effectiveness was confirmed through Fourier Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM), which demonstrated its ability to enhance the antifungal properties of treated materials .

Case Study: Soy Meal Treatment

In a detailed study, this compound was applied to soy meal to evaluate its antifungal efficacy against Aspergillus species. The results showed that samples treated with this compound exhibited no fungal growth after 15 days of cultivation, highlighting its potential as a natural preservative in food products .

Environmental Applications

Biodegradation Studies

Recent research has explored the biodegradation of this compound in environmental contexts. It has been shown to undergo complete mineralization to CO₂ under specific conditions, indicating its potential as a biodegradable compound in wastewater treatment processes . This characteristic is essential for mitigating environmental pollution caused by industrial effluents.

Ecotoxicological Assessments

Studies assessing the ecotoxicological effects of this compound have indicated that it can be toxic to aquatic organisms at certain concentrations. Understanding these effects is critical for evaluating its safety and regulatory compliance when used in industrial applications .

Health and Safety Considerations

Toxicological Profile

While this compound has numerous beneficial applications, its toxicological profile necessitates careful handling and regulation. Research indicates potential endocrine-disrupting effects similar to those observed with bisphenols, raising concerns about its impact on human health and ecosystems . Continuous monitoring and evaluation are essential to ensure safe usage practices.

Data Summary Table

| Application Area | Specific Use | Findings/Case Studies |

|---|---|---|

| Industrial | Phenolic Resins | High thermal stability; used in electronics and automotive |

| Wood Preservation | Fungicide | Effective against mold; enhances longevity of wood products |

| Agriculture | Antifungal agent | Improved mildew resistance in soy meal |

| Environmental | Biodegradation | Complete mineralization observed; potential for wastewater treatment |

| Health & Safety | Toxicological assessments | Potential endocrine disruptor; requires regulation |

Wirkmechanismus

The mechanism of action of p-Cumylphenol involves its interaction with molecular targets such as estrogen-related receptor gamma. It exerts its effects by binding to these receptors and modulating their activity. This interaction can influence various biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Bisphenol A: Ähnlich in der Struktur, hat aber zwei Phenolgruppen.

p-tert-Butylphenol: Ähnlich in der Struktur, hat aber eine tert-Butylgruppe anstelle einer Cumylgruppe.

Phenol: Die Stammverbindung mit einer Hydroxylgruppe, die an einen Benzolring gebunden ist.

Einzigartigkeit: p-Cumylphenol ist einzigartig durch das Vorhandensein der Cumylgruppe, die im Vergleich zu anderen Phenolverbindungen besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es in bestimmten industriellen und Forschungsanwendungen wertvoll .

Biologische Aktivität

4-Cumylphenol (4-CP) is a phenolic compound that has garnered attention due to its potential biological activity and environmental impacts. This article explores the biological activity of this compound, focusing on its endocrine-disrupting properties, effects on lipid metabolism, and ecotoxicological implications.

This compound is primarily used in the production of polycarbonate plastics, surfactants, fungicides, and preservatives. Its structure allows it to interact with biological systems, raising concerns about its safety and environmental effects.

Endocrine Disruption

Recent studies have identified this compound as an endocrine-disrupting chemical (EDC). EDCs can interfere with hormonal systems, leading to adverse health effects. A study demonstrated that 4-CP exhibits anti-androgenic properties, which could disrupt normal endocrine functions in various organisms .

Case Study: Anti-Androgenic Activity

In research involving the biotransformation of 4-CP by the fungus Umbelopsis isabellina, it was shown that the removal of 4-CP significantly decreased its anti-androgenic potential. This suggests that microbial degradation may mitigate some of the harmful effects associated with this compound .

Lipid Metabolism Effects

This compound has been shown to induce lipid accumulation in adipocytes similarly to bisphenol A (BPA). In vitro studies using 3T3-L1 cells revealed that 4-CP affects lipid levels and hormone secretion, indicating its potential role in metabolic disorders .

Table: Effects on Lipid Accumulation

| Compound | Concentration (μM) | Lipid Accumulation (%) | Leptin Levels (pg/mL) |

|---|---|---|---|

| This compound | 1 | Elevated | Increased |

| BPA | 1 | Elevated | Increased |

This data highlights the similarity between 4-CP and BPA in terms of their biological activity in adipose tissue.

Ecotoxicological Assessment

The ecotoxicological effects of this compound have been evaluated using various bioassays. The compound exhibits significant toxicity to aquatic organisms, including Daphnia magna and Artemia franciscana. The toxicity levels decrease with time as biodegradation processes occur .

Table: Toxicity Data for Aquatic Bioindicators

| Xenobiotic | Time (h) | EC50 (mg/L) for Daphnia magna | EC50 (mg/L) for Artemia franciscana |

|---|---|---|---|

| This compound | 0 | 10.1 | 46.2 |

| 24 | 16.1 | 74.1 |

This table illustrates the reduction in toxicity over time as a result of biotransformation processes.

Eigenschaften

IUPAC Name |

4-(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDSZLJBMIMQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022536 | |

| Record name | 4-Cumylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, White to tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Phenol, 4-(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cumylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

335 °C | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 g/mL at 25 °C | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000025 [mmHg], 2.5X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | p-Cumylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan crystals, Prisms from petroleum ether | |

CAS No. |

599-64-4 | |

| Record name | 4-Cumylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cumylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Cumylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cumylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(α,α-dimethylbenzyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CUMYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLA3OL3QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

74.5 °C | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.